molecular formula C25H23N8NaO7S2 B13384207 sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13384207
M. Wt: 634.6 g/mol
InChI Key: RIWWMGQFMUUYIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefpiramide sodium involves multiple steps, starting with the preparation of cefpiramide amine salt. This is followed by the reaction with sodium 2-ethylhexanoate solution under controlled temperature conditions to obtain cefpiramide sodium . The process requires precise control of reaction conditions to ensure high purity and yield.

Industrial Production Methods

Industrial production of cefpiramide sodium typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps like crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cefpiramide sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups in the molecule, affecting its antibacterial activity.

    Reduction: Reduction reactions can modify the molecular structure, potentially impacting its efficacy.

    Substitution: Substitution reactions involve replacing one functional group with another, which can change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different derivatives of cefpiramide sodium with altered antibacterial properties .

Scientific Research Applications

Cefpiramide sodium has a wide range of scientific research applications:

Mechanism of Action

Cefpiramide sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. It binds to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands. This weakens the bacterial cell wall, leading to cell lysis and death . The compound is particularly effective against Gram-negative bacteria due to its ability to penetrate the outer membrane .

Comparison with Similar Compounds

Cefpiramide sodium is unique among cephalosporins due to its broad-spectrum activity and resistance to beta-lactamases, enzymes that degrade many other antibiotics. Similar compounds include:

Cefpiramide sodium stands out due to its longer half-life and higher efficacy against resistant bacterial strains .

Properties

IUPAC Name

sodium;7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWWMGQFMUUYIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N8NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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